molecular formula C7H15NO2 B8513576 trans 2-Isopropyl-[1,3]dioxan-5-ylamine

trans 2-Isopropyl-[1,3]dioxan-5-ylamine

Cat. No. B8513576
M. Wt: 145.20 g/mol
InChI Key: CHTCYGDJJDDMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(C)C1OCC(N(Cc2ccccc2)C(=O)[O-])CO1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([c:5]1[cH:6][cH:7][cH:9][cH:10][cH:11]1)[N:8]([C:2](=[O:3])[O-:4])[CH:12]1[CH2:13][O:14][CH:15]([CH:18]([CH3:19])[CH3:20])[O:16][CH2:17]1.[CH3:21][CH2:22][O:23][C:24]([CH3:25])=[O:26]>>[NH2:8][CH:12]1[CH2:13][O:14][CH:15]([CH:18]([CH3:19])[CH3:20])[O:16][CH2:17]1

Inputs

Step One
Name
CC(C)C1OCC(N(Cc2ccccc2)C(=O)[O-])CO1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)C1OCC(N(Cc2ccccc2)C(=O)[O-])CO1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O

Outcomes

Product
Name
Type
product
Smiles
CC(C)C1OCC(N)CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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